Product packaging for 5-Chloro-1-methyl-4-nitroimidazole-13C4(Cat. No.:CAS No. 1391052-79-1)

5-Chloro-1-methyl-4-nitroimidazole-13C4

Cat. No.: B587073
CAS No.: 1391052-79-1
M. Wt: 165.514
InChI Key: OSJUNMSWBBOTQU-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nitroimidazole Compounds in Chemical and Biomedical Sciences

Nitroimidazoles are a class of organic compounds characterized by an imidazole (B134444) ring substituted with at least one nitro group. wikipedia.org This structural motif is the foundation for a wide range of biologically active molecules that have had a significant impact on the biomedical sciences. acs.org Since the discovery of azomycin, a 2-nitroimidazole, and the subsequent development of metronidazole (B1676534) in the 1960s, nitroimidazoles have become indispensable as therapeutic agents. niscpr.res.in

These compounds are particularly well-known for their efficacy against anaerobic bacteria and protozoan parasites. rxlist.com The mechanism of action is generally understood to involve the reductive activation of the nitro group within hypoxic (low-oxygen) cells or anaerobic microorganisms. wikipedia.orgnih.gov This reduction generates reactive intermediates that can damage critical cellular components like DNA, leading to cell death. nih.gov This selective activation in low-oxygen environments makes them effective against anaerobes while often sparing aerobic cells in the host.

The applications of nitroimidazoles extend beyond antimicrobial therapy. They have been investigated as radiosensitizers in cancer treatment, where they can increase the susceptibility of hypoxic tumor cells to radiation therapy. niscpr.res.in Furthermore, newer nitroimidazole-based drugs, such as delamanid (B1670213) and pretomanid, have been developed for treating tuberculosis. nih.gov The versatility of the nitroimidazole scaffold continues to make it a subject of intense research in medicinal chemistry for the development of new anti-infective and anticancer agents. nih.govunimib.it

Specific Context of 5-Chloro-1-methyl-4-nitroimidazole-13C4 within Research Tools

5-Chloro-1-methyl-4-nitroimidazole (B20735) is an important chemical intermediate used in the synthesis of pharmaceuticals, most notably the immunosuppressant drug azathioprine. google.com Given its role in pharmaceutical manufacturing and potentially in metabolic studies of drugs derived from it, the ability to accurately quantify this compound in various matrices is essential.

This is the specific context where This compound serves as a critical research tool. As an isotopically labeled analog of the parent compound, its primary application is as a high-fidelity internal standard for quantitative analysis by mass spectrometry. nih.govscispace.com In this role, it would be used to ensure the accuracy of measurements of 5-Chloro-1-methyl-4-nitroimidazole in samples ranging from manufacturing process streams to complex biological fluids in preclinical research. The incorporation of four ¹³C atoms provides a distinct mass shift, allowing it to be easily distinguished from the unlabeled analyte by the mass spectrometer while ensuring its chemical and physical behavior is virtually identical.

Data Tables

Physicochemical Properties of 5-Chloro-1-methyl-4-nitroimidazole

PropertyValueReference(s)
CAS Number 4897-25-0 scbt.combiosynth.compharmacopoeia.com
Molecular Formula C₄H₄ClN₃O₂ scbt.comsigmaaldrich.comnist.gov
Molecular Weight 161.55 g/mol scbt.combiosynth.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 148-150 °C sigmaaldrich.com

Key Applications of ¹³C Isotope Labeling in Research

Application AreaDescriptionKey Benefit(s)Reference(s)
Reaction Mechanism Elucidation Tracing the fate of specific carbon atoms through a chemical transformation.Provides direct evidence of bond formation/breakage and identifies intermediates. wikipedia.orgcatalysis.blog
Metabolic Pathway Tracing Following the incorporation of labeled nutrients into cellular metabolites.Allows for the quantification of metabolic fluxes and mapping of pathway activity. creative-proteomics.comnih.govnih.gov
Quantitative Analysis Use as an internal standard for techniques like LC-MS.Corrects for matrix effects, improving analytical accuracy and precision. nih.govscispace.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O2 B587073 5-Chloro-1-methyl-4-nitroimidazole-13C4 CAS No. 1391052-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-(113C)methyl-4-nitro(2,4,5-13C3)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N1[13CH]=N[13C](=[13C]1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 1 Methyl 4 Nitroimidazole 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 5-Chloro-1-methyl-4-nitroimidazole-13C4, both ¹H and ¹³C NMR are indispensable for confirming its identity and isotopic labeling pattern.

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the methyl and imidazole (B134444) ring protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups.

Based on the structure and known data for similar nitroimidazole derivatives, the anticipated ¹H NMR signals are:

N-methyl group (1-methyl): A singlet appearing in the upfield region, typically around 3.7-4.0 ppm. This signal is due to the three protons of the methyl group attached to the nitrogen atom at position 1.

Imidazole ring proton (C2-H): A singlet in the downfield region, generally observed between 7.5 and 8.5 ppm. The deshielding of this proton is a result of the aromatic nature of the imidazole ring and the presence of adjacent electron-withdrawing groups.

The isotopic labeling with ¹³C4 does not directly alter the ¹H chemical shifts but can introduce ¹³C-¹H coupling, which may result in the splitting of proton signals into doublets. The magnitude of these coupling constants (J-coupling) provides valuable information about the connectivity of the carbon and hydrogen atoms.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Signal AssignmentPredicted Chemical Shift (ppm)Multiplicity
N-CH₃3.7 - 4.0Singlet (or doublet due to ¹³C coupling)
C2-H7.5 - 8.5Singlet (or doublet due to ¹³C coupling)

¹³C NMR Spectroscopy for Label Confirmation and Structural Elucidation

¹³C NMR spectroscopy is the definitive method for confirming the incorporation and positions of the ¹³C isotopes in this compound.

The ¹³C NMR spectrum will show signals for each of the four carbon atoms in the imidazole ring and the methyl group. Due to the isotopic enrichment, the intensity of these signals will be significantly enhanced compared to a spectrum of the unlabeled compound. The chemical shifts are influenced by the substituents on the imidazole ring.

N-methyl carbon (1-methyl): This carbon will appear at the most upfield position, typically in the range of 30-40 ppm.

C2 carbon: This carbon, situated between two nitrogen atoms, is expected to resonate in the region of 135-145 ppm.

C4 carbon: The carbon atom bearing the nitro group will be significantly deshielded and is expected to appear downfield, likely in the 140-150 ppm range.

C5 carbon: The carbon atom attached to the chlorine atom will also be deshielded, with a predicted chemical shift in the range of 115-125 ppm.

The presence of four intense signals in the ¹³C NMR spectrum corresponding to these carbons would confirm the successful synthesis of the ¹³C4 labeled compound. Furthermore, ¹³C-¹³C coupling between adjacent labeled carbons can be observed, providing unambiguous evidence of their connectivity and confirming the intactness of the labeled imidazole ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)
N-CH₃30 - 40
C2135 - 145
C4140 - 150
C5115 - 125
Quantitative ¹³C NMR Applications

Quantitative ¹³C NMR (qNMR) can be employed to determine the isotopic purity of this compound. By integrating the signals of the ¹³C-labeled carbons and comparing them to a known internal standard, the precise concentration and isotopic enrichment of the compound can be accurately measured. This is particularly important for its use as a certified reference material.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, HRMS is the ultimate confirmation of its identity and isotopic composition.

The unlabeled compound, 5-Chloro-1-methyl-4-nitroimidazole (B20735), has a molecular formula of C₄H₄ClN₃O₂ and a monoisotopic mass of approximately 161.00 g/mol . nist.govnist.gov The NIST WebBook provides mass spectral data for the unlabeled compound, showing characteristic fragmentation patterns. nist.gov

For the ¹³C4 labeled analogue, the molecular formula is [¹³C]₄H₄ClN₃O₂. The incorporation of four ¹³C atoms increases the molecular weight by approximately 4 Da. The expected monoisotopic mass of the [M+H]⁺ ion of this compound would be precisely determined by HRMS, confirming the presence of the four ¹³C atoms.

Table 3: Theoretical Accurate Masses for Unlabeled and Labeled 5-Chloro-1-methyl-4-nitroimidazole

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
5-Chloro-1-methyl-4-nitroimidazoleC₄H₄ClN₃O₂161.0002
This compound[¹³C]₄H₄ClN₃O₂165.0136

The observation of a molecular ion peak in the HRMS spectrum corresponding to the theoretical exact mass of 165.0136 Da would provide unequivocal evidence for the successful synthesis and isotopic enrichment of this compound.

Isotopic Pattern Analysis for Label Verification

Mass spectrometry is a fundamental tool for confirming the successful incorporation of stable isotopes into a molecule. The introduction of four ¹³C atoms into the 5-Chloro-1-methyl-4-nitroimidazole structure results in a distinct isotopic pattern in the mass spectrum.

The molecular weight of the unlabeled compound, C₄H₄ClN₃O₂, is approximately 161.55 g/mol sigmaaldrich.com. The incorporation of four ¹³C atoms in this compound increases the molecular weight by approximately 4 Da, to about 165.55 g/mol . In mass spectrometry, the analysis of the mass-to-charge (m/z) ratio for the molecular ion peak and its surrounding isotopologues provides direct evidence of this labeling.

The theoretical isotopic distribution for the unlabeled and ¹³C₄-labeled compound can be calculated based on the natural abundance of isotopes (notably ¹³C, ³⁷Cl). For the labeled compound, the predominant molecular ion peak will be at M+4 relative to the unlabeled compound. The mass distribution vector (MDV) will show a significant enrichment in the M+4 isotopologue. nih.gov The relative intensities of the M, M+1, M+2, etc., peaks create a unique isotopic pattern that serves as a fingerprint for the labeled compound.

Table 1: Theoretical Isotopic Distribution

Ion Unlabeled 5-Chloro-1-methyl-4-nitroimidazole This compound
M+0 High Abundance Low Abundance
M+1 Lower Abundance Low Abundance
M+2 Lower Abundance (³⁷Cl contribution) Lower Abundance
M+3 Low Abundance Lower Abundance

This table is illustrative and actual abundances would be calculated using specialized software.

Fragmentation Pathways and Structural Insights

For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. In the case of 5-Chloro-1-methyl-4-nitroimidazole, key fragmentation could include:

Loss of the nitro group (-NO₂): This would result in a fragment ion with a lower m/z.

Loss of the methyl group (-CH₃): Cleavage of the N-methyl bond is another plausible fragmentation route.

Ring cleavage: The imidazole ring itself can break apart, yielding characteristic smaller fragments.

The presence of the four ¹³C atoms in the imidazole ring and the attached methyl group would result in a corresponding mass shift in the fragments containing these labeled carbons. This allows for the precise localization of the label within the molecule's structure. For instance, if a fragment contains all four labeled carbons, its mass will be 4 Da higher than the corresponding fragment from the unlabeled compound.

Table 2: Predicted Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Fragment Ion (m/z)
~165.55 [M - NO₂]⁺ ~119.55
~165.55 [M - Cl]⁺ ~130.55

These are predicted fragmentation patterns based on the structure and may vary under different experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. A computational study using Density Functional Theory (DFT) has predicted the vibrational frequencies for the unlabeled 5-Chloro-1-methyl-4-nitroimidazole. nih.gov These predictions provide a strong basis for interpreting the experimental IR spectrum.

The key functional groups and their expected vibrational frequencies are:

N-O stretching (nitro group): Asymmetric and symmetric stretches are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-N stretching: These vibrations from the imidazole ring and the methyl-nitrogen bond would appear in the fingerprint region (below 1500 cm⁻¹).

C-H stretching: Vibrations from the methyl group and the imidazole ring C-H are expected around 2900-3100 cm⁻¹.

C-Cl stretching: This bond typically absorbs in the lower frequency region of the spectrum.

The isotopic substitution with ¹³C is expected to cause a slight shift in the vibrational frequencies of the bonds involving the labeled carbon atoms. This shift, while small, can be a further confirmation of successful labeling.

Table 3: Key IR Absorption Bands for 5-Chloro-1-methyl-4-nitroimidazole

Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch ~1550
Symmetric NO₂ Stretch ~1350
C-H Stretch (methyl) ~2950

Data derived from computational studies of the unlabeled compound. nih.gov

Chromatographic Purity and Isotopic Enrichment Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a compound. For 5-Chloro-1-methyl-4-nitroimidazole, a reverse-phase HPLC method can be employed. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com

The purity of the this compound sample is assessed by monitoring the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the purity percentage. The isotopic labeling with ¹³C₄ is not expected to significantly alter the retention time of the compound compared to its unlabeled counterpart under standard reverse-phase conditions.

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., formic acid for MS compatibility)
Flow Rate 1.0 mL/min

These are typical starting conditions and may require optimization.

While standard mass spectrometry confirms the presence of the ¹³C label, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for accurately quantifying the level of isotopic enrichment. nih.govnih.gov This technique offers very high precision in measuring the ratio of heavy to light isotopes.

In a typical GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) setup, the sample is first separated by gas chromatography. The eluted compound is then combusted to convert it into CO₂, and the resulting gas is introduced into the mass spectrometer. The instrument then precisely measures the ratio of ¹³CO₂ to ¹²CO₂, from which the atom percent excess of ¹³C in the original molecule can be calculated with high accuracy. nih.govnih.gov This provides a definitive verification of the isotopic enrichment of the this compound.

Applications of 5 Chloro 1 Methyl 4 Nitroimidazole 13c4 in Chemical and Preclinical Biological Research

As a Reference Standard and Internal Standard in Analytical Method Development

In analytical chemistry, particularly in methods involving mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 5-Chloro-1-methyl-4-nitroimidazole-13C4 is ideally suited for this role due to its chemical identity with its unlabeled counterpart, 5-Chloro-1-methyl-4-nitroimidazole (B20735).

The primary application of this compound in analytical settings is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of nitroimidazole drugs and their metabolites. acs.orgresearchgate.net Because its physical and chemical properties are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, it is easily distinguished by its higher mass.

This approach involves adding a precise amount of the 13C4-labeled standard to a sample before extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net By measuring the ratio of the signal from the target analyte to the signal from the known quantity of the internal standard, analysts can calculate the concentration of the analyte with high accuracy. This method effectively corrects for variations in sample preparation, instrument response, and matrix-induced signal suppression or enhancement. researchgate.netresearchgate.net

Table 1: Typical LC-MS/MS Parameters for Nitroimidazole Analysis This interactive table summarizes common parameters used in analytical methods for the quantification of nitroimidazole derivatives.

Parameter Description Common Values/Types
Chromatography Column C18 (Reversed-Phase) researchgate.net
Mobile Phase Acetonitrile and water with additives like formic acid researchgate.net
Elution Gradient researchgate.net
Mass Spectrometry Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) usda.gov
Internal Standard Stable Isotope-Labeled Analog (e.g., -d3, -13C4) researchgate.net

Developing reliable analytical methods for complex biological and environmental matrices, such as animal tissues, plasma, eggs, and honey, presents significant challenges. researchgate.netnih.govnih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis, leading to inaccurate results. The use of this compound is crucial for the validation of such methods according to stringent international guidelines, such as those from the European Commission Decision 2002/657/EC. researchgate.netnih.gov

During method validation, the labeled standard is used to assess key performance characteristics:

Recovery: It provides a true measure of the efficiency of the extraction and clean-up process, as any loss of the analyte is mirrored by a proportional loss of the internal standard.

Matrix Effects: By comparing the response of the standard in a pure solvent versus its response in a sample extract, the extent of signal suppression or enhancement caused by the matrix can be precisely quantified and corrected. researchgate.net

Precision and Accuracy: The use of a stable isotope-labeled standard significantly improves the repeatability and reproducibility of the method, ensuring that the results are consistently accurate. nih.gov

Table 2: Example Method Validation Data for Nitroimidazole Analysis in Animal Products Using Isotope-Labeled Internal Standards This table presents typical validation parameters, demonstrating the performance of methods utilizing stable isotope dilution.

Matrix Analyte Recovery (%) Repeatability (CVr %) Within-Lab Reproducibility (CVRW %)
Pig Plasma Ronidazole 93 - 123% 2.49 - 13.39% 2.49 - 16.38%
Pig Plasma Metronidazole (B1676534) 93 - 123% 2.49 - 13.39% 2.49 - 16.38%
Poultry Muscle Dimetridazole 93 - 103% < 14.0% < 14.0%
Poultry Egg Ipronidazole 93 - 103% < 14.0% < 14.0%

Data sourced from studies validating methods according to Commission Decision 2002/657/EC. researchgate.netnih.gov

Probing Metabolic Pathways of Nitroimidazoles (Preclinical/In Vitro)

Stable isotope labeling is a cornerstone of modern metabolomics and drug metabolism research. nih.govnih.gov By "tagging" a molecule with heavier isotopes like 13C, researchers can trace its journey through complex biological systems, identifying its transformation products and elucidating the biochemical pathways involved.

Nitroimidazole compounds are prodrugs, meaning they are inactive until they are chemically altered within a biological system. Their therapeutic effect relies on the reductive activation of the nitro group, a process that occurs under the low-oxygen (anaerobic) conditions characteristic of certain bacterial and parasitic infections. nih.gov This activation is a multi-step process involving the transfer of electrons to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives.

Using this compound in preclinical in vitro studies with anaerobic microorganisms or cell cultures allows researchers to map this activation pathway. nih.gov As the labeled compound is metabolized, the 13C atoms are retained in the resulting intermediates. By analyzing samples at different time points with high-resolution mass spectrometry, scientists can identify the sequence of reduced products based on their unique mass signatures, providing direct evidence for the steps involved in the bioactivation mechanism. nih.gov

The reactive intermediates formed during the reductive activation of nitroimidazoles are responsible for their biological activity, which often involves binding to cellular macromolecules like proteins and DNA to form adducts. nih.gov Identifying these transient metabolites and stable adducts is key to understanding the compound's mechanism of action.

When this compound is introduced into an in vitro system (e.g., cell cultures, liver microsomes), any molecule subsequently formed from it will carry the 13C label. nih.gov This isotopic signature acts as a beacon, allowing researchers using LC-MS to easily distinguish drug-related metabolites from the thousands of other molecules present in a biological sample. nih.gov This technique is instrumental in discovering novel metabolic pathways and identifying the specific cellular targets to which the activated drug binds.

Table 3: Potential In Vitro Metabolites and Adducts Traceable with this compound This table outlines the types of molecular species that can be identified in preclinical studies using the labeled compound.

Type of Product Description Research Goal
Reduced Metabolites Products of the nitro group reduction (e.g., nitroso-, hydroxylamino-, amino-derivatives). Elucidate the bioactivation pathway.
Hydroxylated Metabolites Products of oxidation, often mediated by cytochrome P450 enzymes. Characterize Phase I metabolic pathways.
Conjugated Metabolites Products formed by conjugation with molecules like glucuronic acid or glutathione. Characterize Phase II detoxification pathways.
Protein/DNA Adducts Covalent binding of reactive intermediates to cellular macromolecules. nih.gov Identify the molecular targets responsible for the compound's biological effect.

The biotransformation of nitroimidazoles is catalyzed by specific enzymes, primarily nitroreductases found in anaerobic organisms. nih.gov Different types of reductases can have different efficiencies and may produce different metabolites. Understanding which enzymes are responsible for activating a particular compound is crucial.

In vitro assays using purified enzymes or subcellular fractions (like microsomes) are powerful tools for this purpose. By using this compound as the substrate in these controlled environments, researchers can unambiguously determine if a specific enzyme can metabolize the compound. bioworld.com The 13C label simplifies the analysis of reaction products by LC-MS, allowing for the calculation of enzyme kinetics (e.g., rate of transformation) and the definitive identification of the metabolites produced by that single enzyme, free from the complexity of a whole-cell system.

Role as a Synthetic Building Block for Advanced Nitroimidazole Derivatives

The chemical structure of 5-chloro-1-methyl-4-nitroimidazole, characterized by a reactive chloro leaving group and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of more complex molecules. chemimpex.com

A primary application of 5-chloro-1-methyl-4-nitroimidazole in synthetic chemistry is its use as a substrate in palladium-catalyzed Suzuki coupling reactions. This method provides a direct and efficient pathway for creating a carbon-carbon bond between the imidazole (B134444) core and various aryl groups, yielding novel 5-aryl-1-methyl-4-nitroimidazole derivatives. nih.govresearchgate.net The reaction is typically performed in water using a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base like potassium carbonate and an additive like tetrabutylammonium (B224687) bromide (TBAB). nih.gov This approach has been successfully employed to synthesize a range of 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.govnih.gov

The general reaction involves coupling 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. nih.gov The resulting aryl-substituted nitroimidazoles can then undergo further functionalization to explore structure-activity relationships for various biological targets.

Table 1: Examples of 5-Aryl-1-methyl-4-nitroimidazoles Synthesized via Suzuki Coupling

Arylboronic Acid SubstituentResulting CompoundYield (%)Reference
Phenyl1-Methyl-4-nitro-5-phenyl-1H-imidazole85 nih.gov
4-Methylphenyl1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole81 nih.gov
4-Methoxyphenyl5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole89 nih.gov
4-Chlorophenyl5-(4-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole92 nih.gov
3-Chlorophenyl5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole90 nih.gov
3-Nitrophenyl1-Methyl-4-nitro-5-(3-nitrophenyl)-1H-imidazole86 nih.gov

5-Chloro-1-methyl-4-nitroimidazole serves as a key intermediate in the synthesis of biologically significant purine (B94841) derivatives. google.com Notably, it is a precursor in the production of Azathioprine, an important immunosuppressive drug that functions as a purine antagonist. google.comnih.gov The synthesis involves the reaction of 5-chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine. nih.gov This conversion highlights the role of the chloro-nitroimidazole scaffold in constructing complex heterocyclic systems that mimic endogenous purines, thereby interfering with their metabolic pathways. nih.gov The use of the ¹³C₄-labeled variant in such syntheses would result in an isotopically labeled Azathioprine, a valuable tool for mechanistic and metabolic studies of the drug.

Nitroimidazoles are a well-established class of compounds investigated for their ability to radiosensitize hypoxic tumor cells, which are notoriously resistant to radiation therapy. mdpi.comnih.gov The 5-chloro-4-nitroimidazole structure is of particular interest in this field. nih.gov These compounds can be used to prepare probes that are selectively activated under the low-oxygen conditions characteristic of solid tumors. mdpi.com The reductive activation of the nitro group is a key step in their mechanism of action. mdpi.comwikipedia.org The presence of the chloro group at the 5-position can significantly influence the radiosensitizing efficiency. nih.gov

The synthesis of probes based on this scaffold for non-clinical imaging and mechanistic studies is an active area of research. For instance, derivatives can be developed to act as markers for tumor hypoxia. nih.gov The incorporation of the ¹³C₄ label into these probes is critical for preclinical research, as it enables the use of mass spectrometry imaging (MSI) or liquid chromatography-mass spectrometry (LC-MS) to precisely map the distribution and retention of the probe within tissues, distinguishing it from endogenous molecules.

Mechanistic Studies in Cellular and Biochemical Systems (Excluding Clinical Human Trials)

The unique electronic and chemical properties of the 5-chloro-4-nitroimidazole core lend themselves to detailed mechanistic investigations in preclinical settings.

Research using the unlabeled 5-chloro-4-nitroimidazole framework has revealed an anomalous radiosensitization mechanism. nih.gov Initially, it was hypothesized that the high radiosensitizing efficiency of these compounds was due to their electron affinity and the properties of their radical-anions. However, subsequent studies demonstrated a much simpler and more direct chemical mechanism. The 5-chloro substituent acts as an effective leaving group, making the compound reactive toward cellular nucleophiles, particularly thiols like glutathione. nih.gov

The enhanced radiosensitization is largely attributed to the depletion of the intracellular pool of these protective thiols. nih.gov Glutathione plays a critical role in mitigating radiation-induced damage by scavenging free radicals. By reacting with and depleting glutathione, the 5-chloro-4-nitroimidazole derivative effectively lowers the cell's natural radioprotective capacity, thus sensitizing it to the effects of radiation. nih.gov The use of this compound in such studies would allow researchers to track the core molecule and its metabolites as it reacts with cellular components, providing definitive evidence of this thiol-depletion pathway.

Nitroimidazoles are a cornerstone of antimicrobial chemotherapy, particularly against anaerobic bacteria and protozoa. wikipedia.orgsci-hub.se Structure-activity relationship (SAR) studies are crucial for developing new agents with improved potency and a better resistance profile. By using 5-chloro-1-methyl-4-nitroimidazole as a building block, researchers have synthesized and evaluated series of derivatives to understand how different chemical modifications impact antimicrobial activity.

For example, a series of 5-aryl-1-methyl-4-nitroimidazoles, synthesized via Suzuki coupling, were tested in vitro against the protozoan parasites Entamoeba histolytica and Giardia intestinalis. nih.govnih.gov The results showed that the nature of the aryl substituent significantly influenced the antiparasitic potency. nih.gov The 5-(3-chlorophenyl) derivative, in particular, exhibited significantly higher potency than the standard drug metronidazole against these parasites. nih.gov

Table 2: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Derivatives

Compound Substituent (at position 5)IC₅₀ vs. E. histolytica (µM)IC₅₀ vs. G. intestinalis (µM)Reference
Phenyl2.512.51 nih.gov
4-Methylphenyl4.434.43 nih.gov
4-Methoxyphenyl2.672.67 nih.gov
4-Chlorophenyl2.222.22 nih.gov
3-Chlorophenyl1.471.47 nih.govnih.gov
3-Nitrophenyl1.721.72 nih.gov
Metronidazole (Reference Drug)2.922.92 nih.gov

Furthermore, broader SAR studies on related 4- and 5-nitroimidazoles as antitubercular agents have identified key structural features required for activity against Mycobacterium tuberculosis. These studies have shown that the nitro group is essential for both aerobic and anaerobic activity. nih.govacs.org Such preclinical investigations are fundamental to the rational design of next-generation nitroimidazole-based therapeutics.

Exploration of Electron Transfer Processes in Nitroimidazoles

The study of electron transfer processes is fundamental to understanding the action of nitroimidazole-based compounds, particularly in their role as radiosensitizers in cancer therapy. nih.gov The electron-affinic nature of the nitroimidazole ring allows these molecules to accept electrons, leading to the formation of radical anions and other reactive species that can inflict damage on biological macromolecules like DNA. nih.govgoogle.com The specific compound, 5-Chloro-1-methyl-4-nitroimidazole, serves as a key structural motif in this area of research. The isotopically labeled variant, this compound, is a sophisticated tool designed to provide deeper insights into the intricate mechanisms of electron transfer and subsequent molecular decomposition.

The primary utility of incorporating four Carbon-13 (¹³C) atoms into the imidazole ring is to create a distinct mass signature for the molecule and its fragments. In techniques such as mass spectrometry, this labeling strategy allows researchers to unambiguously track the compound and its derivatives during an experiment. elifesciences.orgresearchgate.net When studying electron transfer, a common experimental approach involves inducing the formation of negative ions and then analyzing the resulting fragmentation patterns. researchgate.net The ¹³C₄-labeling ensures that any carbon-containing fragments derived from the parent molecule will have a mass that is four atomic mass units (amu) higher than the corresponding fragments from the unlabeled version. This is invaluable for distinguishing the compound's metabolic products from endogenous molecules within a complex biological matrix and for elucidating the precise pathways of bond cleavage following electron attachment. elifesciences.orgresearchgate.net

Research on related methylated nitroimidazoles has shown that electron transfer can induce the decomposition of the parent molecule, leading to a variety of anionic fragments. researchgate.net The specific pattern of fragmentation provides clues about the initial site of electron attachment and the subsequent redistribution of electron density. For instance, studies on 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252) have revealed that methylation at the N1 position can block certain fragmentation pathways, such as the loss of a hydrogen atom from this position. nih.gov

The use of 5-Chloro-1-methyl-4-nitroimidazole-¹³C₄ would enable a more detailed investigation of these processes. By comparing the mass spectra of the labeled and unlabeled compounds after inducing electron transfer, researchers can definitively identify the carbon-containing fragments. This aids in constructing a comprehensive map of the decomposition cascade.

To illustrate the utility of isotopic labeling in such research, the following table presents a hypothetical comparison of the expected masses of the parent ion and potential fragments for both the unlabeled and the ¹³C₄-labeled 5-Chloro-1-methyl-4-nitroimidazole.

Compound/Fragment Unlabeled Formula Unlabeled Mass (amu) ¹³C₄-Labeled Formula ¹³C₄-Labeled Mass (amu) Mass Difference (amu)
Parent MoleculeC₄H₄ClN₃O₂161.55¹³C₄H₄ClN₃O₂165.554
[M-NO₂]⁻C₄H₄ClN⁻115.52¹³C₄H₄ClN⁻119.524
[M-Cl]⁻C₄H₄N₃O₂⁻126.08¹³C₄H₄N₃O₂⁻130.084
[M-H-NO₂]⁻C₄H₃ClN⁻114.51¹³C₄H₃ClN⁻118.514
CN⁻CN⁻26.01CN⁻26.01 or 27.010 or 1
Note: The mass of the CN⁻ fragment depends on which carbon atom is lost. If the carbon is from the methyl group (unlabeled), the mass will be 26.01 amu. If it is one of the labeled ring carbons, the mass will be 27.01 amu.

This ability to precisely track the carbon backbone of the molecule through its various transformations is critical for validating proposed reaction mechanisms. The data obtained from such studies can contribute to the rational design of more effective radiosensitizing agents by providing a clearer picture of how molecular structure influences the electron transfer processes that are central to their therapeutic effect. nih.gov

Computational and Theoretical Investigations on 5 Chloro 1 Methyl 4 Nitroimidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in analyzing the electronic structure of 5-Chloro-1-methyl-4-nitroimidazole (B20735). Studies have employed methods such as B3LYP and B3PW91 to determine its optimized geometrical parameters, conformational analysis, and various electronic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability. For 5-Chloro-1-methyl-4-nitroimidazole, the energies of these orbitals and the resulting energy gap have been calculated, providing insight into its electronic transitions.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are also key components of its electronic structure investigation. The MEP map helps in identifying the regions of the molecule that are rich or deficient in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. Total electron density and electrostatic potential distributions have been determined to visualize the molecule's shape, size, and dipole moment. Furthermore, NBO analysis provides information about charge transfer and intramolecular interactions.

Calculated Electronic Property Method Value Significance
HOMO EnergyDFT (B3LYP/B3PW91)Varies by methodIndicates electron-donating ability
LUMO EnergyDFT (B3LYP/B3PW91)Varies by methodIndicates electron-accepting ability
HOMO-LUMO Energy GapDFT (B3LYP/B3PW91)Calculated ValueRelates to chemical reactivity and stability
Dipole MomentDFT (B3LYP/B3PW91)Calculated ValueMeasures the molecule's overall polarity

Molecular Docking and Dynamics Simulations (Hypothetical applications for drug interactions if applicable to its mechanism)

A comprehensive literature search was conducted to identify studies involving molecular docking and molecular dynamics simulations specifically for 5-Chloro-1-methyl-4-nitroimidazole. These computational techniques are vital for exploring potential drug-target interactions, predicting binding affinities, and understanding the dynamic behavior of a ligand within a protein's active site.

Despite the known biological activities of the nitroimidazole class—which include antiparasitic, antibacterial, and radiosensitizing effects—no specific molecular docking or dynamics simulation studies for 5-Chloro-1-methyl-4-nitroimidazole have been reported in the peer-reviewed literature to date. bohrium.comresearchgate.netresearchgate.netnih.gov The compound itself is known to be an intermediate in chemical syntheses and has been noted in studies on the radiosensitization of mammalian cells. researchgate.net

While docking studies have been performed on other nitroimidazole derivatives to investigate their mechanisms of action against targets like E. histolytica O-acetyl-serine Sulfohydrolase or for anticancer properties, this specific molecule has not been the subject of such an investigation. bohrium.comresearchgate.net Therefore, its binding modes, potential protein targets, and the dynamics of its interactions remain a promising but unexplored area for future computational research. Such studies would be invaluable in elucidating its potential therapeutic applications, particularly in relation to its radiosensitizing properties. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be validated against experimental measurements. This comparative approach is crucial for confirming the accuracy of the computational models and for the unambiguous assignment of experimental spectra.

For 5-Chloro-1-methyl-4-nitroimidazole, detailed computational studies have been performed to predict its vibrational and nuclear magnetic resonance (NMR) spectra. Using DFT methods, harmonic vibrational frequencies for both Fourier Transform Infrared (FTIR) and FT-Raman spectra have been calculated. These predicted frequencies are then compared with experimentally recorded spectra, allowing for a detailed assignment of the observed vibrational bands.

Similarly, the 1H and 13C NMR chemical shifts of the compound have been investigated using computational methods. The theoretical chemical shifts are compared against experimental NMR data, which helps in the structural elucidation of the molecule. Additionally, Time-Dependent DFT (TD-DFT) calculations have been used to study the possible electronic transitions and to simulate the UV-Visible spectrum of the molecule.

Spectroscopic Data Computational Method Experimental Method Correlation
Vibrational FrequenciesDFT (B3LYP/B3PW91)FTIR, FT-RamanHigh correlation allows for precise band assignment.
1H NMR Chemical ShiftsGIAO method within DFT1H NMR SpectroscopyGood agreement between calculated and observed shifts.
13C NMR Chemical ShiftsGIAO method within DFT13C NMR SpectroscopyGood agreement between calculated and observed shifts.
Electronic TransitionsTD-DFTUV-Visible SpectroscopyCalculations predict absorption maxima consistent with the experimental spectrum.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes for Isotope Enrichment

The synthesis of 5-Chloro-1-methyl-4-nitroimidazole-13C4 requires specialized methods to ensure the precise incorporation of Carbon-13 isotopes. Future research in this area will likely focus on developing more efficient and cost-effective synthetic pathways. One promising approach involves the use of 13C-labeled precursors in a controlled, multi-step reaction. rsisinternational.orggoogle.com For instance, a potential synthesis could start from 13C-enriched basic building blocks, which are then systematically assembled to form the final nitroimidazole ring structure.

Exploration of Advanced Analytical Applications

The presence of the 13C label in this compound makes it particularly amenable to advanced analytical techniques, especially those leveraging nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.orgalfa-chemistry.com

Advanced Imaging Techniques: A significant area of innovation lies in the use of this compound in advanced imaging modalities. Techniques like mass spectrometry imaging (MSI) could be employed to visualize the spatial distribution of the compound and its metabolites within biological tissues. digitellinc.comnih.gov By tracking the 13C4-labeled molecule, researchers could gain insights into its uptake, metabolism, and target engagement at a cellular or even subcellular level. This could be particularly valuable in understanding the mechanisms of action of nitroimidazole-based compounds in hypoxic environments, such as those found in solid tumors. nih.govnih.gov

Utilization in Multi-Omics Research

The integration of this compound into multi-omics workflows, particularly metabolomics flux analysis, holds immense potential for elucidating complex biological processes.

Metabolomics Flux Analysis: By introducing the 13C-labeled compound into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolic pathways. nih.govnih.gov This stable isotope tracing allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism. alfa-chemistry.comyoutube.com For example, it could be used to study how the compound perturbs central carbon metabolism in cancer cells or pathogenic microbes. alfa-chemistry.comfrontiersin.org This information is critical for identifying metabolic vulnerabilities that could be exploited for therapeutic purposes.

Analytical TechniqueApplication in this compound Research
NMR Spectroscopy Elucidating the precise structure and connectivity of the labeled compound and its metabolites. rsc.org
Mass Spectrometry Accurately detecting and quantifying the labeled compound and its metabolic products in complex biological samples. nih.govnih.gov
Mass Spectrometry Imaging (MSI) Visualizing the in-situ distribution of the compound and its metabolites in tissues. digitellinc.com
Metabolic Flux Analysis (MFA) Quantifying the rates of metabolic reactions and pathways affected by the compound. nih.gov

Design of New Research Probes and Pharmacological Tools

The unique properties of this compound make it an excellent scaffold for the design of novel research probes and pharmacological tools. nih.gov The nitroimidazole core is a known pharmacophore with a range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.comresearchgate.net

By modifying the structure of the parent compound while retaining the 13C4 label, researchers can develop new molecules with tailored properties. For example, attaching fluorescent tags or other reporter groups could create multimodal probes for use in a variety of assay formats. These new tools could be used to investigate drug-target interactions, probe enzymatic mechanisms, or identify new biological targets for nitroimidazole-based drugs. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of isotopic labeling with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical discovery. soton.ac.ukrenewablematter.eu

Predictive Modeling: AI algorithms can be trained on data generated from studies using this compound and other labeled compounds. osti.govnih.gov These models could then be used to predict the metabolic fate of new drug candidates, identify potential off-target effects, and optimize molecular structures for improved efficacy and safety. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing isotopically labeled 5-Chloro-1-methyl-4-nitroimidazole-13C4, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and nitration reactions using isotopically labeled precursors (e.g., 13C4-labeled methyl groups). For example, chlorination of 1-methyl-4-nitroimidazole derivatives with reagents like POCl3 or SOCl2 under controlled temperatures (40–60°C) can introduce the chloro group. Post-synthesis, purity is validated via LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with isotopic enrichment confirmed using high-resolution mass spectrometry (HRMS) .

Q. What is the significance of the 13C4 isotopic label in this compound, and how does it enhance pharmacokinetic or metabolic studies?

  • Methodological Answer : The 13C4 label enables precise tracking of the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems. Researchers use stable isotope-labeled internal standards in LC-MS/MS to differentiate the compound from endogenous metabolites, reducing background noise and improving quantification accuracy. This approach is critical for studying metabolic pathways in in vitro hepatocyte models or in vivo rodent studies .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing nitroimidazole-based prodrugs or radiopharmaceuticals. Its applications include:

  • Antimicrobial Studies : Investigating structure-activity relationships (SAR) against anaerobic pathogens.
  • Isotope Tracing : Quantifying drug-target engagement in hypoxia-selective therapeutics (e.g., mimicking metronidazole’s mechanism).
    Experimental designs often pair it with 3D cell cultures to model tissue-specific drug activation under hypoxic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability discrepancies arise from factors like humidity, light exposure, and temperature. To address this:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).
  • Degradation Pathway Analysis : Use LC-QTOF-MS to identify breakdown products (e.g., nitro group reduction to amine). Safety data sheets recommend desiccated storage at -20°C in amber vials to mitigate hydrolysis and photolysis .

Q. What experimental considerations are critical when incorporating this compound into 3D cell culture models for drug discovery?

  • Methodological Answer : In 3D models (e.g., spheroids or organoids):

  • Concentration Optimization : Use dose-response assays (0.1–100 µM) to balance efficacy and cytotoxicity.
  • Hypoxia Mimicry : Combine with cobalt chloride (CoCl2) or low-oxygen chambers to simulate tumor microenvironments.
  • Analytical Validation : Extract metabolites from Matrigel-embedded cultures using acetonitrile-based protocols, followed by UPLC-MS/MS to quantify isotopic distribution .

Q. How can conflicting reactivity data in nitroimidazole derivatives be addressed during functionalization reactions?

  • Methodological Answer : Contradictions often stem from competing reaction pathways (e.g., nitro group reduction vs. halogen displacement). Mitigation strategies include:

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Apply DFT (Density Functional Theory) to predict activation energies for nitro group reduction versus methyl/chloro substitution.
    Refer to synthetic protocols for analogous compounds, such as methyl-protected intermediates, to guide reaction conditions .

Q. What advanced analytical techniques are recommended for characterizing isotopic positional integrity in this compound?

  • Methodological Answer :

  • 13C NMR Spectroscopy : Confirm isotopic labeling at specific carbons (e.g., methyl group vs. imidazole ring).
  • Isotopic Ratio Mass Spectrometry (IRMS) : Measure 13C/12C ratios to ensure >99% isotopic enrichment.
  • X-ray Crystallography : Resolve structural ambiguities caused by isotopic substitution, particularly in co-crystals with target proteins .

Notes on Evidence Utilization

  • Safety and handling protocols are derived from nitroimidazole-class SDS .
  • Synthetic and analytical methodologies are adapted from peer-reviewed isotopic labeling studies .
  • 3D cell culture applications reference interdisciplinary pharmacology research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.